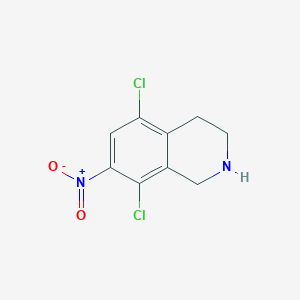

5,8-Dichloro-7-nitro-1,2,3,4-tetrahydroisoquinoline

Description

Properties

IUPAC Name |

5,8-dichloro-7-nitro-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2N2O2/c10-7-3-8(13(14)15)9(11)6-4-12-2-1-5(6)7/h3,12H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPTPFMNJFRVNGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C(C(=CC(=C21)Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001224697 | |

| Record name | 5,8-Dichloro-1,2,3,4-tetrahydro-7-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001224697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261079-69-9 | |

| Record name | 5,8-Dichloro-1,2,3,4-tetrahydro-7-nitroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261079-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,8-Dichloro-1,2,3,4-tetrahydro-7-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001224697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Schiff Base Formation

- Raw Material: 3,5-dichlorobenzaldehyde

- Reagent: Ammonia source (e.g., 25 wt.% ammonia water or liquid ammonia)

- Solvent: Organic solvents such as ethanol, methanol, N,N-dimethylformamide, or tetrahydrofuran (preferably ethanol or methanol)

- Reaction Conditions:

- Temperature: 0-70°C (preferably 10-50°C)

- Molar ratio: 1:1.1-1.5 (aldehyde: ammonia)

- Duration: Approximately 2-3 hours

Outcome: Formation of a Schiff base (compound 2), characterized by high purity and yield (~90%) as demonstrated in example 1.

Step 2: Reduction of Schiff Base

- Reagents: Sodium borohydride or hydrogen with palladium catalyst

- Solvent: Methanol or ethanol

- Conditions:

- Temperature: 10-30°C

- Molar ratio: 1:3-5 (compound 2: reducing agent)

- Duration: 1-2 hours

- Lewis acids such as calcium chloride or lithium chloride can be added to enhance reduction efficiency.

- The reduction converts the imine to an amine, preparing for ring closure.

Step 3: Ring Closure

- Reagents: Oxalyl chloride or its derivatives (monomethyl or monoethyl esters)

- Base: Triethylamine, sodium bicarbonate, or diisopropylethylamine

- Solvent: Dichloromethane, 1,2-dichloroethane, or tetrahydrofuran

- Reaction Conditions:

- Temperature: 10-30°C

- Molar ratios: 1:1.1-1.5 (intermediate: ring-closing reagent)

- Duration: 4-6 hours

Outcome: Cyclization forms the tetrahydroisoquinoline core (compound 4).

Step 4: Final Reduction and Acidification

- Reagents: Sodium borohydride or hydrogen with palladium catalyst

- Solvent: Methanol or ethanol

-

- Temperature: 10-40°C

- Molar ratio: 1:3-4 (compound 4: reducing agent)

- Duration: 2-3 hours

Acidification: Treatment with hydrochloric acid to form the hydrochloride salt (compound 5).

Alternative Route Using Chlorinated Precursors

Overview:

Another approach involves chlorinated benzylamine derivatives reacting with suitable reagents to form the tetrahydroisoquinoline ring directly, as disclosed in Chinese patent CN112500343B.

Key Features:

- Starting Material: 3,5-dichlorobenzaldehyde or related chlorinated derivatives

- Reaction Conditions: Mild, avoiding high-temperature ring closure steps

- Reagents: Use of oxalyl chloride for ring closure, with bases such as triethylamine

- Advantages:

- Cost-effective raw materials

- Mild reaction conditions suitable for large-scale synthesis

- Lower environmental impact due to reduced wastewater and toxic byproducts

Data Summary and Comparative Analysis

| Preparation Method | Raw Materials | Key Reagents | Reaction Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Schiff Base Route (Patent CA1130290A) | 3,5-dichlorobenzaldehyde, ammonia | Sodium borohydride, oxalyl chloride | 0-70°C, 10-50°C, 10-30°C | >60-90% | Mild conditions, high yield, scalable | Multi-step process, requires careful control of reaction parameters |

| Chlorinated Precursors Route (Patent CN112500343B) | 3,5-dichlorobenzaldehyde derivatives | Oxalyl chloride, bases | Mild, room temperature | Over 60% | Cost-effective, simple process | Requires specific chlorinated intermediates |

Research Findings and Practical Considerations

Reaction Optimization:

Adjusting molar ratios of reagents and reaction temperatures significantly influences yield and purity. For example, using a molar ratio of 1:1.2 for aldehyde to ammonia and maintaining reaction temperatures around 25°C improves Schiff base formation efficiency.Environmental Impact:

The methods avoid high-temperature ring closure and the use of highly toxic reagents, reducing hazardous waste and improving safety.Industrial Scalability: The described routes, especially those employing mild conditions and readily available reagents, are suitable for large-scale production, as evidenced by patent disclosures emphasizing cost and process simplicity.

Chemical Reactions Analysis

Types of Reactions

5,8-Dichloro-7-nitro-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions are often used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: 5,8-Dichloro-7-amino-1,2,3,4-tetrahydroisoquinoline.

Substitution: Various substituted tetrahydroisoquinolines depending on the nucleophile used.

Scientific Research Applications

Pharmacological Studies

5,8-Dichloro-7-nitro-1,2,3,4-tetrahydroisoquinoline has been studied for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. It has shown promise in the following areas:

- Antineoplastic Activity : Research indicates that derivatives of tetrahydroisoquinoline exhibit anticancer properties. The compound's nitro group may enhance interactions with biological targets involved in cancer pathways .

- Neuroprotective Effects : Studies have suggested that compounds similar to 5,8-dichloro derivatives can protect against neurodegeneration. They may act on neurotransmitter systems or modulate oxidative stress .

Synthetic Chemistry

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to new compounds with enhanced biological activities.

- Synthesis of Isoquinoline Derivatives : The ability to modify the chlorine and nitro groups offers a pathway to create novel isoquinoline derivatives with targeted pharmacological profiles .

Biological Assays

This compound is utilized in biological assays to evaluate its effects on cell lines and animal models.

- Cell Viability Assays : The compound has been tested for cytotoxicity against various cancer cell lines using MTT assays, demonstrating dose-dependent inhibition of cell proliferation .

- In Vivo Studies : Animal models have been employed to assess the compound's efficacy and safety profile, providing insights into its therapeutic potential .

Case Studies

Mechanism of Action

The mechanism of action of 5,8-Dichloro-7-nitro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chlorine atoms can influence the compound’s reactivity and binding affinity to biological targets. The tetrahydroisoquinoline core structure is known to interact with various enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5,8-Dichloro-7-nitro-1,2,3,4-tetrahydroisoquinoline with structurally related tetrahydroisoquinoline derivatives, focusing on substituent patterns, molecular properties, and functional roles.

Key Comparative Insights

Substituent Position and Electronic Effects 5,8-Dichloro-7-nitro substitution: The presence of two chloro groups at positions 5 and 8, combined with a nitro group at position 7, creates a highly electron-deficient aromatic system. This contrasts with analogs like 7-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride (single nitro group at position 7), which lacks the electron-withdrawing effects of additional chlorines .

Functional Group Impact on Bioactivity Nitro Group: The nitro group in 5,8-Dichloro-7-nitro-THIQ may confer redox activity, similar to 7-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride, which has been studied for its role in radical scavenging or pro-drug activation . Chloro vs. Bromo: Bromo-substituted analogs (e.g., 7-Bromo-6-nitro-THIQ) exhibit higher molecular weights and lipophilicity compared to chloro derivatives, influencing membrane permeability .

Structural Modifications for Synthetic Applications

- Phenyl and Benzyl Additions : Compounds like 7-Chloro-3-phenyl-THIQ hydrochloride and 2-Benzyl-6-nitro-THIQ hydrochloride demonstrate how aromatic substituents expand utility in medicinal chemistry, such as targeting hydrophobic enzyme pockets .

Solubility and Stability Hydrochloride salts (e.g., 7-nitro-THIQ hydrochloride) improve aqueous solubility, a critical factor for in vivo applications. In contrast, 5,8-Dichloro-7-nitro-THIQ may require formulation optimization due to its non-ionic chloro/nitro groups .

Biological Activity

Overview

5,8-Dichloro-7-nitro-1,2,3,4-tetrahydroisoquinoline (DCNTHIQ) is a compound belonging to the tetrahydroisoquinoline class, characterized by its unique molecular structure featuring two chlorine atoms and a nitro group. This compound has garnered attention for its biological activities, particularly as a reversible inhibitor of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in catecholamine biosynthesis. This article delves into the biological activity of DCNTHIQ, highlighting its mechanisms of action, pharmacological implications, and relevant research findings.

Target Enzyme: Phenylethanolamine N-methyltransferase (PNMT)

- Inhibition : DCNTHIQ acts as a potent reversible inhibitor of PNMT, which is crucial for the synthesis of epinephrine from norepinephrine.

- Impact on Neurotransmitter Levels : By inhibiting PNMT, DCNTHIQ alters the levels of catecholamines in the body, potentially affecting various physiological processes.

Biochemical Pathways Affected

The inhibition of PNMT by DCNTHIQ influences several biochemical pathways:

- Catecholamine Biosynthesis : Reduced synthesis of epinephrine can lead to altered cardiovascular responses and neurochemical signaling.

- Cellular Signaling : The compound's effects on neurotransmitter levels can impact neuronal signaling pathways and cellular metabolism.

Pharmacokinetics

Understanding the pharmacokinetics of DCNTHIQ is essential for evaluating its therapeutic potential:

- Bioavailability : The compound's absorption and distribution in biological systems can significantly influence its efficacy.

- Metabolism and Excretion : The metabolic pathways and elimination routes are critical for assessing safety and long-term effects.

Anticancer Potential

The potential anticancer properties of DCNTHIQ are also under investigation. Compounds similar to DCNTHIQ have shown promise in inhibiting cancer cell proliferation through various mechanisms:

- Cell Cycle Arrest : Some tetrahydroisoquinoline derivatives induce cell cycle arrest in cancer cells.

- Apoptosis Induction : Evidence suggests that these compounds may promote apoptosis in tumor cells.

In Vitro Studies

A study conducted by researchers explored the effects of DCNTHIQ on neuronal cell lines. The results indicated that:

- Neuroprotective Effects : DCNTHIQ demonstrated neuroprotective properties against oxidative stress-induced damage.

- Cell Viability : At specific concentrations, DCNTHIQ maintained cell viability while modulating neurotransmitter levels.

| Study | Concentration (µM) | Cell Viability (%) | Neurotransmitter Levels |

|---|---|---|---|

| Study 1 | 10 | 85 | Increased norepinephrine |

| Study 2 | 50 | 90 | Decreased epinephrine |

Comparative Analysis with Other Compounds

DCNTHIQ has been compared with other known inhibitors of PNMT to evaluate its relative potency. For instance:

- Galantamine : A well-known acetylcholinesterase inhibitor with neuroprotective effects.

- IC50 Values : The IC50 value for DCNTHIQ was found to be comparable to that of galantamine in certain assays.

| Compound | IC50 (µM) |

|---|---|

| DCNTHIQ | 14.5 |

| Galantamine | 9.3 |

Q & A

Q. What are the key synthetic methodologies for preparing 5,8-Dichloro-7-nitro-1,2,3,4-tetrahydroisoquinoline?

A common approach involves cyclization of ketoamide precursors followed by halogenation and nitration. For example, substituted tetrahydroisoquinolines can be synthesized via organomagnesium-mediated reactions with ketoamides, followed by sequential electrophilic substitution to introduce chlorine and nitro groups at the 5,7,8 positions . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- 1H/13C NMR : To confirm substitution patterns and ring saturation. For instance, aromatic protons in nitro-substituted derivatives typically appear downfield (δ 7.5–8.5 ppm) .

- IR Spectroscopy : Identifies nitro (C=O, ~1670 cm⁻¹) and chloro groups (C-Cl, ~550 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns, especially for halogenated derivatives .

Q. How can researchers ensure purity and stability during storage?

- Chromatographic Purification : Use reverse-phase HPLC with acetonitrile/water gradients to separate nitro-substituted isomers .

- Storage Conditions : Store under inert gas (N2/Ar) at –20°C in amber vials to prevent photodegradation of nitro groups .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity during nitration and halogenation?

Nitration at the 7-position is favored due to resonance stabilization of the nitro group in the isoquinoline framework. Chlorination at the 5,8 positions is controlled by directing effects of the nitro group and ring conformation. Computational modeling (DFT) can predict reactivity trends, while experimental validation via substituent scrambling studies (e.g., using deuterated analogs) confirms mechanistic pathways .

Q. What strategies enable enantioselective synthesis of this compound?

Chiral auxiliaries or asymmetric catalysis (e.g., Pd-catalyzed cyclization) can induce stereocontrol. For example, (–)-6,7-Dimethoxy derivatives were synthesized using enantiopure amino acid templates, achieving >90% ee via diastereoselective crystallization . Advanced separation techniques (chiral HPLC) are required to resolve racemic mixtures .

Q. How does this compound interact with biological targets, such as metal ions?

Studies on analogous tetrahydroisoquinolines demonstrate chelation with transition metals (e.g., Cu(II), Ni(II)) via the nitro and amine groups. Potentiometric titration and UV-Vis spectroscopy reveal complex stability constants (log β ~8–10), suggesting potential applications in metalloenzyme inhibition or redox-active therapeutics .

Q. How can researchers address discrepancies in reaction yields or product distributions?

Q. What computational tools aid in predicting physicochemical properties or reaction pathways?

- Molecular Dynamics Simulations : Predict solubility and aggregation behavior in different solvents.

- DFT Calculations : Model transition states for nitration/halogenation steps to optimize regioselectivity .

Methodological Considerations

Q. How to design experiments for studying structure-activity relationships (SAR) in this compound class?

Q. What are the challenges in scaling up synthesis from milligram to gram scale?

- Purification Bottlenecks : Replace column chromatography with recrystallization or continuous flow systems.

- Thermal Safety : Monitor exothermic reactions (e.g., nitration) using calorimetry to prevent runaway conditions .

Notes

- Structural Complexity : Full chemical names are used throughout to avoid ambiguity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.